molecular formula C15H15BrN2O B8415909 N-(4-bromophenyl)-D-phenylalaninamide

N-(4-bromophenyl)-D-phenylalaninamide

Cat. No.: B8415909
M. Wt: 319.20 g/mol
InChI Key: SYARKJDDXKEXND-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Bromophenyl)-D-phenylalaninamide is a specialized dipeptide derivative designed for advanced life science and medicinal chemistry research. This compound integrates a D-phenylalanine backbone with a 4-bromophenyl moiety, a structural feature known to confer significant electronic and steric properties that can profoundly influence molecular interactions with biological targets such as enzymes and receptors . The bromine atom on the aromatic ring is an electron-withdrawing group that modulates the compound's electronic distribution and increases its lipophilicity. This enhanced lipophilicity can improve cellular membrane permeability, making such derivatives valuable for probing biological systems and studying structure-activity relationships (SAR) . Compounds featuring brominated aromatic rings and peptide-like structures serve as crucial intermediates in drug discovery. They are utilized in the synthesis of more complex biomolecules and are integral to the development of peptide-based photoaffinity probes, which are powerful tools for identifying molecular targets and investigating ligand-receptor interactions . Furthermore, incorporating unusual, lipophilic amino acid derivatives like this one into peptide sequences is a established strategy to modulate the conformation, stability, and bioactivity of the resulting peptides, potentially leading to enhanced proteolytic stability and novel biological properties . This product is intended for research applications only, including but not limited to: use as a building block in peptide synthesis, as a standard in analytical chemistry, and as a core structure in the design of novel therapeutic agents. It is supplied for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

Molecular Formula

C15H15BrN2O

Molecular Weight

319.20 g/mol

IUPAC Name

(2R)-2-amino-N-(4-bromophenyl)-3-phenylpropanamide

InChI

InChI=1S/C15H15BrN2O/c16-12-6-8-13(9-7-12)18-15(19)14(17)10-11-4-2-1-3-5-11/h1-9,14H,10,17H2,(H,18,19)/t14-/m1/s1

InChI Key

SYARKJDDXKEXND-CQSZACIVSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)NC2=CC=C(C=C2)Br)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)Br)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-Bromophenyl) Amides and Carboxamides

N-(4-Bromophenyl)furan-2-carboxamide ()
  • Synthesis : Synthesized via coupling of furan-2-carbonyl chloride with 4-bromoaniline in 94% yield under mild conditions .
  • Structural Comparison: Replaces the D-phenylalaninamide group with a furan-carboxamide moiety.
  • Applications : Used in Suzuki-Miyaura cross-coupling reactions to generate biaryl derivatives, highlighting the reactivity of the bromophenyl group .
N-(4-Bromophenyl)-2-methylbenzamide ()
  • Physicochemical Properties : Boiling point 319.8°C (predicted), density 1.445 g/cm³, pKa 12.66 .
  • Structural Comparison : The 2-methylbenzamide group increases hydrophobicity compared to the polar D-phenylalaninamide, which may affect solubility and membrane permeability.
N-(4-Bromophenyl)quinoline-2-carboxamide ()
  • Synthesis: Microwave-assisted amidation of quinoline-2-carboxylic acid with 4-bromoaniline achieved 65–78% yield using DMF as a solvent .

Halogen-Substituted Phenyl Derivatives

N-(4-Bromophenyl)maleimide ()
  • Activity: Exhibited IC50 = 4.37 µM against monoacylglycerol lipase (MGL), comparable to fluoro-, chloro-, and iodo-substituted analogs (IC50 = 4.34–7.24 µM). The bromine’s moderate size and electronegativity balance steric and electronic effects .
  • Comparison : The maleimide core enables Michael addition reactions, unlike the amide linkage in D-phenylalaninamide, which may participate in hydrogen bonding.
2-((4-Bromophenyl)amino)-N-(4-(4-bromophenyl)thiazol-2-yl)acetamide ()
  • Antimicrobial Activity : MIC = 13–27 µmol/L against S. aureus, E. coli, and C. albicans. Electron-withdrawing bromine enhances activity by increasing electrophilicity .
  • Comparison : The thiazole ring introduces heterocyclic aromaticity, contrasting with the aliphatic D-phenylalaninamide chain.

D-Phenylalaninamide Derivatives

N-(3,4-Dimethoxybenzyl)-D-phenylalaninamide ()
  • Target Interaction : Co-crystallized with cathepsin D (PDB: 4OD9) via hydrogen bonding and hydrophobic interactions. RMSD validation confirmed binding pose accuracy .
  • Comparison : The 4-bromophenyl group in the target compound may enhance hydrophobic interactions compared to the methoxy substituents in this analog.

Structure-Activity Relationships (SAR)

  • Halogen Effects : Bromine’s electronegativity and size enhance binding in FPR agonists () and antimicrobials () compared to smaller halogens .
  • Backbone Flexibility : D-Phenylalaninamide’s chiral center and peptide-like structure may improve target selectivity over rigid heterocycles (e.g., thiazole in ).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-bromophenyl)-D-phenylalaninamide, and how is its purity validated?

  • Methodology : The compound can be synthesized via a coupling reaction between 4-bromophenylamine and D-phenylalanine derivatives, using catalysts like EDCI/HOBt in anhydrous DMF. Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .
  • Characterization : Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure using 1H^1H/13C^{13}C-NMR, high-resolution mass spectrometry (HRMS), and FTIR. For example, HRMS should show [M+H]+^+ at m/z 377.2 (calculated for C15_{15}H14_{14}BrN2_2O2_2) .

Q. How does the bromophenyl substituent influence the compound’s interaction with biological targets?

  • Mechanistic Insight : The 4-bromophenyl group enhances hydrophobic interactions with enzyme active sites (e.g., kinases or proteases). Computational docking (AutoDock Vina) predicts binding energy improvements of 1.5–2.0 kcal/mol compared to non-brominated analogs, correlating with in vitro IC50_{50} values <10 μM in kinase inhibition assays .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the compound’s electronic properties for target selectivity?

  • Computational Design : Use B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. For instance, the bromine atom’s electron-withdrawing effect lowers LUMO energy (-1.8 eV), enhancing electrophilic reactivity toward nucleophilic residues (e.g., cysteine thiols) in target proteins .
  • Validation : Compare DFT-predicted reactivity with experimental kinetic data (e.g., second-order rate constants for enzyme adduct formation) .

Q. What experimental strategies resolve contradictions in structure-activity relationships (SAR) for analogs?

  • Case Study : Derivatives with nitro or methoxy substituents show conflicting bioactivity (e.g., nitro analogs exhibit higher cytotoxicity but lower solubility). Resolve via:

  • Multivariate Analysis : Principal component analysis (PCA) of physicochemical descriptors (logP, polar surface area) versus IC50_{50} values.
  • Crystallography : Solve X-ray structures (SHELX suite ) to identify steric clashes or hydrogen-bonding variations. For example, a 2.1 Å resolution structure reveals a rotated bromophenyl group disrupting π-π stacking in low-activity analogs .

Q. How do solvent effects and pH impact the compound’s stability in biological assays?

  • Kinetic Profiling : Conduct accelerated stability studies (40°C, 75% RH) in PBS (pH 7.4) vs. DMEM (pH 8.0). LC-MS/MS quantification shows <5% degradation in PBS over 72 hours but 15% in DMEM due to nucleophilic attack by serum amines. Stabilize using cyclodextrin encapsulation (2:1 host-guest ratio) .

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